N-(4-butylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
N-(4-butylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (CAS: 872629-51-1) is a synthetic acetamide derivative featuring a 1,2,4-triazin-3-ylthio moiety. Its molecular formula is C₁₆H₂₀N₄O₂S, with a molecular weight of 332.4 g/mol . The structure includes:
- A 4-butylphenyl group (lipophilic substituent).
- A triazinone ring (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl) with a thioether linkage.
- An acetamide bridge connecting the aromatic and heterocyclic components.
This compound is of interest due to its structural similarity to bioactive molecules targeting ion channels and enzymes .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-3-4-5-12-6-8-13(9-7-12)17-14(21)10-23-16-18-15(22)11(2)19-20-16/h6-9H,3-5,10H2,1-2H3,(H,17,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPCYVHHPGKKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazinylthio Intermediate: This step involves the reaction of 6-methyl-1,2,4-triazin-5-one with a suitable thiol reagent under controlled conditions to form the triazinylthio intermediate.
Acetamide Formation: The intermediate is then reacted with 2-chloroacetamide in the presence of a base such as sodium hydroxide to form the desired acetamide derivative.
Coupling with 4-Butylphenyl Group: Finally, the acetamide derivative is coupled with 4-butylphenylamine under conditions that facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide or triazinylthio moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-butylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-butylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazinylthio moiety could play a crucial role in binding to these targets, while the butylphenyl group may influence the compound’s overall bioavailability and stability.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Triazinoindole-Based Acetamides ()
Compounds such as N-(4-cyanomethylphenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (23) and N-(4-phenoxyphenyl)-2-((8-bromo-5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide (25) share the acetamide-thioether scaffold but differ in their heterocyclic cores. Key distinctions include:
- Triazinoindole vs. Triazinone: The triazinoindole system in compounds introduces fused indole rings, enhancing π-π stacking but reducing solubility compared to the simpler triazinone in the target compound.
- Purity : All compounds in report >95% purity, suggesting comparable synthetic feasibility .
Table 1: Structural and Physicochemical Comparison
Triazole and Triazinone Derivatives ()
- OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): A structural analog with a triazole ring instead of triazinone. OLC15 acts as an Orco ion channel antagonist, highlighting the role of the heterocycle in target specificity. The triazinone in the target compound may offer improved metabolic stability over triazoles .
- Compound 886957-88-6 (): Features a 4-methylbenzyl substituent on the triazinone and a 3-chlorophenyl group. The chlorine atom may improve binding to hydrophobic pockets in enzymes or receptors .
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